Sulindac sulfide is a pharmacologically active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Sulindac. [] It is classified as a NSAID and is a potent inhibitor of cyclooxygenase (COX) enzymes, specifically the COX-1 and COX-2 isoforms. [, , , ] This inhibitory effect on COX enzymes is central to its role in scientific research, as it allows for the investigation of various cellular processes influenced by COX-mediated prostaglandin synthesis. [] Sulindac sulfide's ability to induce apoptosis in a variety of cell lines, including colon cancer cells, has made it a crucial tool in cancer research, enabling exploration of apoptotic pathways and the development of potential anti-cancer therapies. [, , , ]
Sulindac sulfide is classified as a nonsteroidal anti-inflammatory drug (NSAID) and is derived from sulindac, which is an aryl methyl sulfoxide prodrug. Sulindac itself is inactive in vitro but becomes active upon metabolic reduction to sulindac sulfide in vivo. The compound is primarily used for its anti-inflammatory effects, particularly in treating conditions such as arthritis and familial adenomatous polyposis .
The synthesis of sulindac sulfide involves several methods that focus on the reduction of sulindac. One common approach includes:
Sulindac sulfide has a molecular formula of and a molecular weight of approximately 356.42 g/mol. The structure features:
Sulindac sulfide undergoes various chemical reactions that contribute to its therapeutic effects:
The mechanism of action of sulindac sulfide primarily involves:
The physical and chemical properties of sulindac sulfide include:
Sulindac sulfide has several scientific applications:
Sulindac sulfide, chemically designated as 2-[(1Z)-5-fluoro-2-methyl-1-[(4-(methylthio)phenyl)methylene]-1H-inden-3-yl]acetic acid, possesses the molecular formula C~20~H~17~FO~2~S and a molecular weight of 348.41 g/mol. Its core structure features an indene scaffold with a Z-configuration at the benzylidene double bond, critical for biological activity. The molecule incorporates:
This stereochemical arrangement creates a non-planar conformation that optimizes interaction with hydrophobic enzyme pockets, distinguishing it from the E-isomer derivatives which exhibit reduced potency [5] [9].
Sulindac sulfide exhibits distinct physicochemical properties governing its pharmacological behavior:
Table 1: Key Physicochemical Properties of Sulindac Sulfide
Property | Value/Range | Measurement Conditions |
---|---|---|
Melting Point | 158–161°C | Capillary method, calibrated apparatus [1] |
Solubility in Water | <0.1 mg/mL | Phosphate buffer (pH 7.4), 25°C |
Solubility in Organic Solvents | High (DMSO, ethanol) | 25°C |
Partition Coefficient (log P) | 3.8 ± 0.2 | Octanol/water system |
pKa | 4.2 (carboxylic acid) | Potentiometric titration |
Stability | Oxygen-sensitive (thioether oxidation) | N~2~ atmosphere recommended for storage |
The compound demonstrates pH-dependent stability, degrading rapidly under alkaline conditions via benzylidene bond hydrolysis. Its lipophilic character (high log P) facilitates membrane permeation but contributes to precipitation in aqueous media. The thioether moiety renders it susceptible to metabolic oxidation, necessitating inert atmospheres during synthesis and storage. Differential scanning calorimetry (DSC) confirms polymorphic transitions at 145–150°C preceding melting [1] [7].
The titanium tetrachloride (TiCl~4~)/zinc (Zn) reduction system provides a high-yield route to sulindac sulfide from sulindac sulfoxide:
This method achieves >85% yield and >99% Z-isomer purity by preventing double-bond isomerization. Titanium(III) species generated in situ selectively reduce sulfoxides without affecting carboxylic acids or alkenes. Critical parameters include:
Biological reduction of sulindac occurs through enzymatic pathways:
Hepatic Transformation:
Microbial Biotransformation:
Biotransformation advantages include stereospecificity and avoidance of metal contaminants. However, scale-up challenges involve enzyme inactivation at >100 mg substrate loads. Immobilized E. coli cells on chitosan beads demonstrate 15-cycle reusability with <10% productivity loss [4] [6].
Structural modifications at the carboxylic acid group generate derivatives with improved target selectivity:
Hydrazide Synthesis:
Hydrazone Derivatives:
These derivatives exhibit 10–50-fold increased potency by:
Sulindac sulfone (exisulind) and sulfide demonstrate distinct synthetic accessibility:
Sulindac Sulfide Synthesis:
Sulindac Sulfone Synthesis:
Table 3: Comparative Analysis of Sulindac Metabolites
Property | Sulindac Sulfide | Sulindac Sulfone | Significance |
---|---|---|---|
Synthetic Steps | 3–4 steps from sulindac | 1 step (oxidation) | Sulfone more accessible |
COX Inhibition | IC~50~ = 1.2 µM (COX-1) | >100 µM (inactive) | Sulfide responsible for NSAID activity |
Anticancer Mechanism | Pro-apoptotic (Ras pathway) | Cyclin-dependent kinase inhibition | Complementary mechanisms |
Thermal Stability | Decomposes >160°C | Stable to 250°C | Sulfone preferable for formulations |
Biological Half-life | 7.8 hours | 16.4 hours | Sulfone permits once-daily dosing |
The sulfone’s metabolic stability (resists reductive metabolism) contrasts with the sulfide’s reversible oxidation. Industrial sulfone production employs catalytic oxidation (H~2~O~2~/tungstate, 70°C) achieving 99.9% purity without halogenated solvents. Hybrid molecules incorporating sulfide pharmacophores and sulfone stability are under evaluation for colorectal chemoprevention [6] [9] [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7